molecular formula C19H20N2OS B2685450 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one CAS No. 851803-61-7

1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2685450
CAS No.: 851803-61-7
M. Wt: 324.44
InChI Key: GURZXCOAPHSNOT-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a heterocyclic molecule featuring a 4,5-dihydroimidazole core substituted with a 3-methylbenzylthio group at position 2 and a phenylethanone moiety at position 1. This structure combines a partially saturated imidazole ring (enhancing conformational rigidity) with aromatic and thioether substituents, which may influence electronic properties and biological interactions.

Crystallographic studies of related compounds (e.g., –12) suggest that such molecules adopt planar or near-planar conformations, with hydrogen bonding (e.g., O–H⋯N) stabilizing crystal packing .

Properties

IUPAC Name

1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-15-6-5-9-17(12-15)14-23-19-20-10-11-21(19)18(22)13-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZXCOAPHSNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the sulfanyl group may enhance these effects by interacting with bacterial enzymes or disrupting cell membrane integrity. Studies have shown that derivatives of similar structures can effectively combat various pathogens, including bacteria and fungi .

Anticancer Properties

There is growing interest in the anticancer potential of imidazole-containing compounds. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation but show promise for future cancer therapies .

Anti-inflammatory Effects

Compounds with imidazole structures have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics .
Study 2Anticancer EffectsShowed significant reduction in tumor size in vitro and in vivo models; further studies are ongoing to explore specific pathways .
Study 3Anti-inflammatory PropertiesIndicated a reduction in inflammatory markers in animal models; potential for development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Sulfanyl vs. Sulfonyl Groups
  • Target Compound : The 3-methylbenzylthio group (–S–CH₂–C₆H₄–CH₃) at position 2 is a thioether, contributing moderate electron-donating effects.
  • Analog from : 1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole replaces the thioether with a sulfonyl group (–SO₂–C₆H₃(CH₃)₂), which is strongly electron-withdrawing. This substitution likely reduces nucleophilicity at the sulfur atom and alters metabolic stability .
Heterocycle Modifications
  • Oxadiazole Derivative (): 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one replaces the dihydroimidazole with a 1,3,4-oxadiazole ring.

Aromatic Substituent Comparisons

Phenylethanone vs. Phenoxypropanone
  • Target Compound: The phenylethanone group (–CO–CH₂–C₆H₅) provides a ketone functionality for hydrogen bonding.
  • Analog from : 1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxy-1-propanone substitutes phenylethanone with a phenoxypropanone group (–CO–CH(CH₃)–O–C₆H₅). The ether linkage and branched chain may reduce rotational freedom, affecting binding specificity .
Methylphenyl vs. Fluorobenzyl
  • Target Compound : The 3-methylphenyl group offers steric bulk without significant electronic effects.

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Core Structure Substituent R₁ Substituent R₂ Molecular Weight (g/mol)
Target Compound 4,5-Dihydroimidazole 3-Methylbenzylthio Phenylethanone ~340 (estimated)
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 3,4-Dimethylphenylsulfonyl Phenyl 314.40
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one 1,3,4-Oxadiazole 5-Methyl-2-phenylimidazolyl Phenylethanone ~407 (estimated)
1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxy-1-propanone 4,5-Dihydroimidazole 3-Fluorobenzylthio Phenoxypropanone 358.43

Biological Activity

The compound 1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological properties, synthesis, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C17H20N2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{S}

This compound features an imidazole ring, a phenyl group, and a sulfanyl group, which are crucial for its biological activity. The molecular weight is approximately 300.42 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate precursors through methods such as Claisen–Schmidt condensation . The process generally yields significant amounts of the desired product, often requiring purification through recrystallization or chromatography to achieve high purity levels (≥95%) .

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit notable antimicrobial properties. In one study, derivatives similar to our compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that the compound exhibits a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

  • Antimicrobial Evaluation : A series of imidazole derivatives were tested against multi-drug resistant strains. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL against resistant strains .
  • Antioxidant Study : A comparative analysis showed that the compound outperformed traditional antioxidants like ascorbic acid in scavenging DPPH radicals, with an IC50 value of 25 µg/mL compared to 50 µg/mL for ascorbic acid .
  • Anticancer Research : In a study assessing the cytotoxic effects on cancer cells, it was found that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for MCF-7 cells .

Data Summary Table

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against S. aureus16 µg/mL
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
AnticancerMCF-7 Cell ViabilityIC50 = 30 µM

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via cyclocondensation or multi-step substitution reactions, leveraging methods analogous to tetra-substituted imidazole derivatives. Key factors influencing yield include:

  • Substituent compatibility : Electron-withdrawing or donating groups on the phenyl rings may alter reactivity. For example, 4,5-diphenylimidazole derivatives require careful control of stoichiometry and reaction time to avoid byproducts .
  • Catalyst selection : Use of ammonium persulfate (APS) or similar oxidizing agents in controlled copolymerization reactions can enhance efficiency .
  • Temperature and solvent : Reactions in ethanol or methanol at reflux (60–80°C) are common, with purification via column chromatography using silica gel .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to safety data sheets (SDS) for structurally similar imidazoles:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
  • First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved during structural characterization?

Answer:
Discrepancies arise from dynamic molecular conformations or crystallographic packing effects. Methodological solutions include:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for imidazole-ethanol solvates (e.g., 90 K single-crystal studies) .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to assign proton environments and verify substituent positions .
  • Cross-validation : Compare experimental data with computational models (DFT) for bond angles and torsional strain .

Advanced: What pharmacological screening approaches are suitable for evaluating bioactivity?

Answer:
Follow protocols for analogous imidazole derivatives:

  • Antimicrobial assays : Determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus or Candida albicans using broth microdilution .
  • Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
  • Structure-activity relationship (SAR) : Modify the 3-methylphenyl or thioether groups to probe interactions with target enzymes .

Basic: Which analytical methods are most reliable for purity assessment?

Answer:

  • HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities .
  • Melting point analysis : Compare observed values (e.g., 180–185°C) with literature data to detect solvates or polymorphs .
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization .

Advanced: How do structural modifications at the imidazole ring’s 2-position impact bioactivity?

Answer:
Substitutions at the 2-position (e.g., thioether vs. aryl groups) alter steric and electronic profiles:

  • Thioether groups : Enhance lipophilicity, improving membrane permeability in antifungal agents .
  • Aryl substitutions : Electron-deficient rings (e.g., 4-chlorophenyl) increase binding affinity to cytochrome P450 enzymes .
  • Comparative studies : Test derivatives like 2-(thiophen-2-yl)-4,5-diphenylimidazole to quantify potency shifts .

Advanced: What strategies mitigate synthetic challenges in introducing the (3-methylphenyl)methylsulfanyl group?

Answer:

  • Thiol protection : Use tert-butylthiol to prevent oxidation during coupling reactions .
  • Nucleophilic substitution : React the imidazole precursor with 3-methylbenzyl bromide in DMF at 50°C, followed by deprotection with TFA .
  • Yield optimization : Monitor reaction progress via LC-MS and adjust equivalents of NaH (1.2–1.5 eq) to minimize side reactions .

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